2-Bromo-1-(2-chlorophenyl)ethan-1-ol
Description
Significance of Vicinal Haloalcohols in Contemporary Synthetic Methodologies
Vicinal haloalcohols, or halohydrins, are a subclass of halogenated alcohols where the halogen and hydroxyl groups are situated on adjacent carbon atoms. These compounds are highly valued as versatile intermediates in organic synthesis. libretexts.org Their utility arises from their ability to undergo a variety of transformations, serving as precursors to epoxides, diols, and other significant molecular scaffolds.
The synthesis of vicinal haloalcohols can be achieved through several methods, with the regioselective ring-opening of epoxides being a prominent strategy. researchgate.netbohrium.com This reaction, often catalyzed by various reagents under mild and neutral conditions, allows for the controlled introduction of a halogen and a hydroxyl group. researchgate.netresearchgate.net The reactivity of the halide anion and the choice of solvent and catalyst are critical factors in achieving high yields and regioselectivity. bohrium.com Furthermore, vicinal dihalides are found in a number of natural products, and stereocontrolled methods for their synthesis are of great interest. nih.gov
Overview of Alpha-Halocarbonyl Derivatives as Key Synthetic Intermediates
Alpha-halocarbonyl compounds, which include alpha-haloketones and alpha-haloamides, are another crucial class of synthetic intermediates. mdpi.comnih.gov These molecules feature a halogen atom on the carbon adjacent to a carbonyl group. This arrangement makes the alpha-carbon electrophilic and susceptible to nucleophilic attack, a reversal of the typical nucleophilic character of the alpha-carbon in enolates. youtube.com
This reactivity allows for a wide array of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov Alpha-haloketones, for instance, are precursors in the synthesis of various heterocyclic compounds and have been utilized as key intermediates in the preparation of pharmaceutically significant molecules. nih.govmdpi.com The reaction of alpha-haloketones with nucleophiles can occur at multiple sites, leading to a rich and diverse chemistry. nih.gov The synthesis of these compounds can be achieved through the direct halogenation of enolizable ketones. mdpi.com
The reduction of the carbonyl group in an alpha-haloketone provides a direct synthetic route to vicinal haloalcohols. For example, the reduction of 2-bromo-1-(4-chlorophenyl)ethanone using sodium borohydride (B1222165) (NaBH4) yields the corresponding vicinal bromoalcohol. researchgate.net
Research Scope and Academic Focus on 2-Bromo-1-(2-chlorophenyl)ethan-1-ol
The compound this compound fits within the class of vicinal haloalcohols and is structurally related to alpha-halocarbonyl precursors. Its academic interest lies in its potential as a building block in organic synthesis. The presence of a bromine atom, a hydroxyl group, and a chlorinated phenyl ring provides multiple reaction sites for further chemical modification.
The synthesis of this compound can be envisioned through the reduction of its corresponding ketone, 2-bromo-1-(2-chlorophenyl)ethanone. This precursor ketone is a known compound used in organic synthesis. chemicalbook.com
Below are the key chemical properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrClO nih.govscbt.comcymitquimica.com |
| Molecular Weight | 235.50 g/mol nih.gov |
| IUPAC Name | 2-bromo-1-(2-chlorophenyl)ethanol nih.gov |
| CAS Number | 72702-57-9 nih.gov |
Further research on this compound would likely explore its reactivity in various synthetic transformations, its potential as a precursor to more complex molecules, and the spectroscopic characterization of its structure. ambeed.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASGHPFWAAEKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CBr)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539029 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72702-57-9 | |
| Record name | 2-Bromo-1-(2-chlorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol
Precursor Synthesis: 2-Bromo-1-(2-chlorophenyl)ethanone
The primary route to 2-Bromo-1-(2-chlorophenyl)ethan-1-ol necessitates the initial synthesis of 2-Bromo-1-(2-chlorophenyl)ethanone. This is typically achieved through the bromination of o-chloroacetophenone.
Bromination of o-Chloroacetophenone
The direct bromination of o-chloroacetophenone at the α-carbon of the acetyl group is the most common method for synthesizing the precursor ketone.
While the α-bromination of the ketone does not proceed via an electrophilic aromatic substitution (EAS) on the benzene (B151609) ring, the synthesis of the starting material, o-chloroacetophenone, does. The most common method for synthesizing aryl ketones is the Friedel-Crafts acylation, a classic example of an EAS reaction. In this case, chlorobenzene (B131634) is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. The chlorine atom on the benzene ring is an ortho, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. This directive effect is due to the ability of the chlorine atom to donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions. The reaction yields a mixture of o-chloroacetophenone and p-chloroacetophenone, with the para isomer typically being the major product due to less steric hindrance. youtube.comrsc.org
Following the formation of o-chloroacetophenone, the subsequent α-bromination occurs via an acid-catalyzed enolization mechanism. Under acidic conditions, the carbonyl oxygen of the ketone is protonated, making the α-protons more acidic. A base then removes an α-proton, leading to the formation of an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-bromo ketone. nih.gov
In the initial Friedel-Crafts acylation of chlorobenzene, the regioselectivity is governed by the directing effect of the chlorine substituent. While both ortho and para isomers are formed, the para isomer is generally favored. youtube.comrsc.org Separation of the desired ortho isomer from the para isomer is a necessary purification step.
For the subsequent α-bromination of o-chloroacetophenone, the regioselectivity is highly specific to the α-carbon of the acetyl group. The electron-withdrawing nature of the carbonyl group makes the adjacent methylene (B1212753) protons acidic and susceptible to removal, leading to the formation of the enol. The presence of the chlorine atom on the aromatic ring has a moderate deactivating effect on the ring, which disfavors electrophilic attack on the ring itself and promotes the desired side-chain bromination. zenodo.org
Stoichiometrically, the bromination reaction is typically carried out with a slight excess of the brominating agent to ensure complete conversion of the starting ketone. However, using a large excess can lead to the formation of di-brominated byproducts. Therefore, careful control of the stoichiometry is crucial for maximizing the yield of the desired mono-brominated product. zenodo.org For instance, a molar ratio of 1.0:1.1 of the acetophenone (B1666503) derivative to the brominating agent has been reported as effective. nih.gov
On an industrial scale, the synthesis of α-bromoacetophenones requires careful consideration of factors such as cost, safety, and environmental impact. While traditional batch processes using liquid bromine are effective, they pose hazards due to the corrosive and toxic nature of bromine. researchgate.net
Modern approaches focus on the use of safer brominating agents and more efficient reaction technologies. For example, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as brominating agents offers advantages in terms of handling and selectivity. wikipedia.org
Furthermore, the optimization of reaction conditions is critical for industrial applications. This includes the choice of solvent, catalyst, reaction temperature, and reaction time. For the bromination of 4-chloroacetophenone, a study demonstrated that using pyridine (B92270) hydrobromide perbromide as the brominating agent in acetic acid at 90°C for 3 hours resulted in a high yield of the α-bromo derivative. nih.gov Such optimization studies are essential for developing robust and economically viable industrial processes. The use of continuous flow microreactors is also being explored to improve safety and efficiency in the α-bromination of acetophenones.
Alternative Methods for α-Bromination of Ketones (e.g., Catalytic Cascade Reactions of Alkynes)
While direct bromination of ketones is the most common approach, alternative methods for the synthesis of α-bromoketones have been developed. One such innovative approach involves the catalytic cascade reactions of alkynes. Although not a direct bromination of a pre-formed ketone, these methods construct the α-bromoketone skeleton in a single, efficient process.
For example, a gold-catalyzed hydration of haloalkynes can produce α-halomethyl ketones in excellent yields. organic-chemistry.org This method offers an atom-economical alternative to traditional α-halogenation of ketones. Another approach involves a copper-catalyzed annulation cascade of alkyne-tethered α-bromocarbonyls with other alkynes to generate complex heterocycles, demonstrating the versatility of alkyne chemistry in constructing molecules with α-bromo-carbonyl motifs. researchgate.net While these methods are powerful for specific applications, their applicability for the large-scale synthesis of simple α-bromoketones like 2-Bromo-1-(2-chlorophenyl)ethanone may be limited by the availability and cost of the starting alkynes.
Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone to this compound
The final step in the synthesis is the reduction of the carbonyl group of 2-Bromo-1-(2-chlorophenyl)ethanone to a hydroxyl group, yielding the target compound, this compound. This transformation is typically achieved using a chemoselective reducing agent that reduces the ketone without affecting the carbon-bromine bond.
Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., methanol (B129727) or ethanol) or by the addition of a mild acid during workup, yields the final alcohol product. nih.gov
A specific protocol for this reduction involves dissolving 2-Bromo-1-(2-chlorophenyl)ethanone in methanol and adding sodium borohydride portionwise at a low temperature (0°C). The reaction is stirred for a couple of hours and then quenched with an acid. This method has been reported to produce this compound in high yields of 85-90%.
Below is a data table summarizing the findings for this reduction:
| Substrate | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2-Bromo-1-(2-chlorophenyl)ethanone | Sodium Borohydride (NaBH₄) | Methanol | 0°C | 2 hours | 85-90% |
This selective reduction is a crucial step, as other, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the cleavage of the carbon-bromine bond. The milder nature of sodium borohydride makes it the preferred reagent for the synthesis of halohydrins from α-haloketones.
Chemo-selective Reduction Techniques
The conversion of the carbonyl group in 2-bromo-1-(2-chlorophenyl)ethanone to a hydroxyl group represents a key synthetic step. Chemo-selective reduction techniques are employed to ensure that the carbonyl is reduced in preference to other functional groups, particularly the carbon-bromine bond, thus preventing unwanted side reactions like dehalogenation.
Application of Metal Hydrides (e.g., Sodium Borohydride)
Sodium borohydride (NaBH₄) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.comquora.com Its popularity stems from its moderate reactivity, which allows for the selective reduction of carbonyls without affecting less reactive functional groups such as esters or amides under typical conditions. masterorganicchemistry.com The reduction of 2-bromo-1-(2-chlorophenyl)ethanone with NaBH₄ proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield this compound. libretexts.org This method is effective for producing the target alcohol, though without specific chiral catalysts, it results in a racemic mixture of both possible enantiomers. libretexts.orgresearchgate.net
Table 1: Illustrative Chemo-selective Reduction of an α-Bromo Ketone
| Reactant | Reagent | Solvent | Product |
| 2-Bromo-1-(aryl)ethanone | Sodium Borohydride (NaBH₄) | Ethanol (B145695) (EtOH) | 2-Bromo-1-(aryl)ethan-1-ol |
Control of Stereochemistry in Chemical Reductions
Achieving stereochemical control in the reduction of a prochiral ketone like 2-bromo-1-(2-chlorophenyl)ethanone is crucial for the synthesis of enantiomerically pure compounds. Standard reduction with NaBH₄ yields a 50:50 mixture of the (R) and (S) enantiomers. To produce a single enantiomer, asymmetric reduction methods are required. This can be accomplished by using a stoichiometric chiral reducing agent, such as a borohydride modified with a chiral ligand, or through catalytic asymmetric hydrogenation. wikipedia.org Catalytic methods, which use a small amount of a chiral catalyst (e.g., an oxazaborolidine complex) along with a stoichiometric reducing agent like borane (B79455), are often preferred for their efficiency and economy. wikipedia.org These approaches create a chiral environment around the ketone, forcing the hydride to attack from a specific face and leading to the preferential formation of one enantiomer over the other.
Biocatalytic Approaches to Chiral Alcohol Synthesis
Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing enantiopure chiral alcohols. mdpi.com The use of enzymes, either as isolated preparations or within whole microbial cells, offers exceptional levels of stereoselectivity under mild reaction conditions. mdpi.comnih.gov
Enzymatic Biotransformation using Microbial Strains (e.g., Rhodotorula rubra, Lactobacillus curvatus)
Microbial strains are a rich source of dehydrogenases and reductases capable of performing highly selective reductions of ketones. The yeast Rhodotorula rubra has been identified as a particularly effective biocatalyst for the synthesis of (R)-halohydrins. nih.gov Studies have shown that whole cells of Rhodotorula rubra can reduce various α-bromoacetophenone derivatives to the corresponding (R)-alcohols with high yields and excellent enantiomeric excesses (ee), often exceeding 97%. nih.gov The reaction proceeds without dehalogenation, highlighting the chemo- and enantioselective nature of the enzymes involved. nih.gov
Conversely, bacteria from the Lactobacillus genus are known to produce (S)-selective enzymes. researchgate.net For instance, Lactobacillus curvatus has been successfully used for the enantioselective bioreduction of the structurally similar 1-(2-chlorophenyl)ethanone, yielding (S)-1-(2-chlorophenyl)ethanol with over 99% enantiomeric excess. researchgate.net This suggests its potential for producing the (S)-enantiomer of this compound.
Table 2: Enantioselective Bioreduction of Substituted Acetophenones with Rhodotorula rubra KCh 82
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2-Bromoacetophenone | 2-Bromo-1-phenylethan-1-ol | 70 | 61 | R |
| 2-Bromo-4'-chloroacetophenone | 2-Bromo-1-(4'-chlorophenyl)ethan-1-ol | Not specified | >99 | R |
| 2-Bromo-2'-methoxyacetophenone | 2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol | Not specified | 98 | R |
| 2-Bromo-2',4'-dichloroacetophenone | 2-Bromo-1-(2',4'-dichlorophenyl)ethan-1-ol | Not specified | >99 | R |
Data adapted from a study on the production of (R)-halohydrins using Rhodotorula rubra. nih.gov
Whole-Cell Biocatalysis for Enantioselective Reduction
The use of whole microbial cells as biocatalysts is often more practical and cost-effective than using isolated enzymes, particularly for reactions that require expensive cofactors like NADPH. unimi.it Within the cellular environment, cofactors are continuously regenerated by the cell's own metabolic machinery, eliminating the need to add them externally. mdpi.comunimi.it Furthermore, the cell wall provides a protective environment for the enzymes, increasing their stability and operational lifespan. unimi.it Both the Rhodotorula rubra and Lactobacillus curvatus systems are examples of highly effective whole-cell biocatalysis for the enantioselective reduction of ketones. nih.govresearchgate.net This approach is a cornerstone of green chemistry, offering a sustainable method for producing valuable chiral building blocks. researchgate.net
Influence of Bioreaction Parameters on Enantiomeric Excess and Conversion
The efficiency and selectivity of a whole-cell biotransformation are highly dependent on various reaction parameters. Factors such as pH, temperature, agitation speed, substrate concentration, and incubation time must be carefully optimized to maximize both the conversion rate and the enantiomeric excess of the product. researchgate.net For example, in the reduction of 1-(2-chlorophenyl)ethanone by Lactobacillus curvatus, these parameters were shown to have a considerable influence on the substrate conversion and the optical purity of the resulting alcohol. researchgate.net Similarly, aeration conditions can impact whether reduction or oxidation is favored in certain yeast strains. nih.gov Optimizing these variables is a critical step in developing a robust and efficient biocatalytic process for industrial-scale applications.
Table 3: General Influence of Bioreaction Parameters on Whole-Cell Ketone Reduction
| Parameter | General Effect on Conversion & Enantiomeric Excess (ee) |
| pH | Affects enzyme activity and stability. Optimal pH is specific to the microbial strain and its enzymes. Deviations can lead to lower conversion and ee. |
| Temperature | Influences enzyme catalytic rates and cell viability. An optimal temperature exists where conversion is maximized without denaturing the enzyme or harming the cells. |
| Agitation | Ensures proper mixing of substrate and cells, improving mass transfer. Can affect aeration, which may be crucial for cofactor regeneration. |
| Incubation Time | Conversion generally increases with time until the substrate is consumed or the enzyme deactivates. Enantiomeric excess can sometimes change over long periods due to side reactions or product inhibition. nih.gov |
| Substrate Concentration | High concentrations can lead to substrate inhibition or toxicity, reducing conversion rates. Optimization is needed to balance productivity and cell viability. |
Advanced Synthetic Route Development
The primary advanced synthetic approach to this compound involves a two-step process: the bromination of a suitable precursor followed by the stereoselective reduction of the resulting α-bromoketone.
Synthesis of the Precursor: 2-Bromo-1-(2-chlorophenyl)ethanone
A foundational step in the synthesis is the preparation of the key intermediate, 2-bromo-1-(2-chlorophenyl)ethanone. A common method involves the direct bromination of 1-(2-chlorophenyl)ethanone. In a typical procedure, bromine is added portion-wise to a solution of 1-(2-chlorophenyl)ethanone in acetic acid at a controlled temperature of 20-25°C. Following the addition, the reaction temperature is raised to 25-30°C and maintained with stirring. The workup involves quenching the reaction with water and a reducing agent like sodium sulfite, followed by extraction with an organic solvent such as toluene. Distillation of the solvent yields 2-bromo-1-(2-chlorophenyl)ethanone.
Reduction of 2-Bromo-1-(2-chlorophenyl)ethanone
The critical step in the synthesis of the target molecule is the reduction of the carbonyl group in 2-bromo-1-(2-chlorophenyl)ethanone. Advanced methodologies have focused on achieving high yields and, where required, high enantioselectivity.
Chemical Reduction with Sodium Borohydride
A straightforward and high-yielding method for the reduction of 2-bromo-1-(2-chlorophenyl)ethanone is the use of sodium borohydride (NaBH₄). The α-bromoketone is dissolved in methanol, and sodium borohydride is added portionwise at a reduced temperature of 0°C. The reaction is typically stirred for a couple of hours before being quenched with an acid. This method has been reported to produce this compound in high yields of 85–90%.
| Parameter | Value |
| Starting Material | 2-Bromo-1-(2-chlorophenyl)ethanone |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Temperature | 0°C |
| Reaction Time | 2 hours |
| Reported Yield | 85-90% |
Alternative Synthesis from Diol
An alternative synthetic route starts from 1-(2-chlorophenyl)ethane-1,2-diol. This diol is dissolved in an anhydrous solvent like dichloromethane (B109758) and treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) at 0°C under an inert atmosphere. The reaction is quenched with cold water after an hour, and the product is purified by silica (B1680970) gel chromatography. This method has been reported to yield this compound in the range of 68–72%.
| Parameter | Value |
| Starting Material | 1-(2-Chlorophenyl)ethane-1,2-diol |
| Reagents | CBr₄, PPh₃ |
| Solvent | Dichloromethane |
| Temperature | 0°C |
| Reaction Time | 1 hour |
| Reported Yield | 68-72% |
Biocatalytic Asymmetric Reduction
For the synthesis of enantiomerically pure forms of this compound, biocatalytic methods represent a significant advancement. While specific studies on 2-bromo-1-(2-chlorophenyl)ethanone are not extensively detailed in publicly available literature, research on analogous α-haloacetophenones demonstrates the potential of this approach. Carbonyl reductases and alcohol dehydrogenases, often from microbial sources such as Geotrichum candidum or engineered E. coli, are employed to catalyze the asymmetric reduction of the ketone.
For instance, the asymmetric reduction of m-chlorophenacyl chloride using an acetone (B3395972) powder of Geotrichum candidum has been shown to produce the corresponding (R)-2-chloro-1-(m-chlorophenyl)ethanol with high enantiomeric excess (98% ee) and yield (94%). researchgate.net Similarly, the reduction of α-bromoacetophenone in a biphasic system using whole cells of E. coli co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration resulted in (S)-2-bromo-1-phenylethanol with over 99.9% enantiomeric excess and a 98.3% yield. researchgate.net These findings strongly suggest that a similar biocatalytic strategy could be developed for the enantioselective synthesis of this compound, offering a greener and more selective alternative to traditional chemical methods.
| Catalyst Type | Substrate Example | Product Enantiomeric Excess (ee) | Yield |
| Acetone powder of Geotrichum candidum | m-Chlorophenacyl chloride | 98% (R) | 94% |
| Whole cells of E. coli (co-expressing enzymes) | α-Bromoacetophenone | >99.9% (S) | 98.3% |
This table illustrates the high degree of stereocontrol and efficiency achievable with biocatalytic reductions of similar α-haloketones, highlighting the potential for developing a highly selective synthesis of the title compound.
Stereochemical Aspects and Asymmetric Synthesis of 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol
Enantioselective Catalysis in Reduction Reactions
The primary route to chiral 2-Bromo-1-(2-chlorophenyl)ethan-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 2-bromo-2'-chloroacetophenone (B17061). Enantioselective catalysis provides a direct pathway to the desired enantiomer, often with high efficiency and stereocontrol, avoiding the 50% theoretical yield limit of classical resolution.
A prominent and widely applied method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. nih.gov This reaction utilizes a chiral oxazaborolidine catalyst, which complexes with a borane (B79455) reagent (such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide) to form a chiral reducing agent. nih.govnih.gov The catalyst, typically prepared in situ from a chiral amino alcohol, creates a stereochemically defined environment for the reduction of the ketone. organic-chemistry.orgijprs.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in a conformation that minimizes steric hindrance, exposing one of its two prochiral faces to hydride delivery from the borane. mdpi.com This directed attack results in the formation of one enantiomer of the alcohol in excess.
The enantioselectivity of the reduction is influenced by the structure of the ketone and the specific chiral amino alcohol used to generate the oxazaborolidine catalyst. researchgate.net For instance, catalysts derived from (S)-amino alcohols typically yield the (R)-alcohol, and vice-versa. Research on various substituted acetophenones has demonstrated that this method consistently produces high yields and enantiomeric excesses (ee). organic-chemistry.orgresearchgate.net While specific data for 2-bromo-2'-chloroacetophenone is not always explicitly tabulated in broad studies, the results for structurally similar halo-substituted acetophenones confirm the robustness of this approach. ijprs.com
Table 1: Representative Enantioselective Reduction of Prochiral Ketones using an in situ Generated Oxazaborolidine Catalyst
| Ketone Substrate | Chiral Catalyst Precursor | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Acetophenone (B1666503) | (1S, 2R)-(-)-cis-1-amino-2-indanol | 89 | 91 |
| p-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 91 | 96 |
| o-Chloroacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 88 | 94 |
| p-Bromoacetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | 90 | 95 |
Data derived from studies on analogous catalyst systems. ijprs.com
Chiral Resolution Methodologies for Racemic Mixtures
When asymmetric synthesis is not employed, this compound is produced as a racemic mixture—an equal mixture of its two enantiomers. Chiral resolution is the process of separating these enantiomers. wikipedia.org The most common industrial method for resolving racemic alcohols is through the formation of diastereomeric salts. wikipedia.orgresearchgate.net
This technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid for resolving an alcohol. wikipedia.orgresearchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. nih.gov This difference allows for their separation by conventional methods, most commonly fractional crystallization.
For the resolution of a racemic alcohol like this compound, the process would involve:
Esterification: The racemic alcohol is reacted with an enantiomerically pure chiral acid (e.g., (R)-mandelic acid, (+)-O,O'-dibenzoyl-D-tartaric acid) to form a mixture of two diastereomeric esters.
Separation: The diastereomeric esters are separated, usually by fractional crystallization. The less soluble diastereomer crystallizes out of the solution first, allowing it to be isolated by filtration. researchgate.net
Hydrolysis: The separated diastereomeric ester is then hydrolyzed (e.g., using a base like sodium hydroxide) to cleave the ester bond. This step liberates the single, desired enantiomer of the alcohol and recovers the chiral resolving agent. wikipedia.org
The success of this method is contingent on finding a suitable resolving agent and solvent system that provides a significant difference in the solubility of the resulting diastereomers. researchgate.net
Enzyme-Mediated Asymmetric Synthesis of Enantiopure Isomers
Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. nih.gov For chiral alcohols like this compound, enzyme-mediated kinetic resolution is a highly effective strategy. nih.gov This method utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between the two enantiomers in a racemic mixture. jocpr.com
Lipase (B570770) B from Candida antarctica (CALB), often immobilized for enhanced stability and reusability (e.g., as Novozym 435), is one of the most versatile and widely used biocatalysts for this purpose. mdpi.comnih.gov The kinetic resolution process involves the enantioselective acylation of the racemic alcohol. nih.gov In a typical procedure, the racemic alcohol is placed in a non-polar organic solvent with an acyl donor (e.g., vinyl acetate) and the lipase. nih.gov The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other.
For example, the lipase might preferentially acylate the (R)-enantiomer to form (R)-2-bromo-1-(2-chlorophenyl)ethyl acetate, leaving the unreacted (S)-2-bromo-1-(2-chlorophenyl)ethan-1-ol in the mixture. nih.govnih.gov When the reaction reaches approximately 50% conversion, the mixture contains the highly enantioenriched (S)-alcohol and the (R)-ester. These can then be easily separated by standard chromatographic techniques. The ester can also be hydrolyzed to recover the (R)-alcohol, providing access to both enantiomers from a single racemic starting material. researchgate.net Studies on similar halohydrins and other secondary alcohols show that this method can achieve excellent enantiomeric excesses (>99% ee) for both the remaining alcohol and the acylated product. nih.govnih.gov
Table 2: Representative Lipase-Catalyzed Kinetic Resolution of Racemic Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Product (Enantiomer) | Conversion (%) | Substrate ee (%) | Product ee (%) |
|---|---|---|---|---|---|---|
| (±)-octan-2-ol | Candida antarctica Lipase B | Vinyl Acetate | (R)-octan-2-yl acetate | 51 | >99 (S) | >99 (R) |
| (±)-oct-1-en-3-ol | Candida antarctica Lipase B | Vinyl Acetate | (R)-oct-1-en-3-yl acetate | 52 | >99 (S) | >99 (R) |
| (±)-1-(4-bromophenyl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | (R)-1-(4-bromophenyl)ethyl acetate | 50 | >99 (S) | >99 (R) |
Data adapted from studies on analogous substrates to illustrate the efficacy of the method. nih.govnih.gov
Analytical Methods for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)
The determination of the enantiomeric purity, or enantiomeric excess (ee), of a chiral sample is essential to validate the success of an asymmetric synthesis or resolution. uma.es The most widely used and reliable technique for this purpose is Chiral High-Performance Liquid Chromatography (HPLC). nih.govnih.gov
Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). nih.gov A CSP is a solid support that has been coated or bonded with a chiral selector, a molecule that is itself enantiomerically pure. The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the stationary phase. csfarmacie.cz Because these diastereomeric interactions have different energies, one enantiomer is retained more strongly on the column than the other, resulting in different elution times and two separate peaks on the resulting chromatogram. csfarmacie.cz
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., amylose tris(3,5-dimethylphenylcarbamate)), are among the most versatile and commonly used for separating a wide range of chiral compounds, including alcohols. nih.govmdpi.com The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is optimized to achieve the best separation (resolution) between the two enantiomer peaks. researchgate.net
The enantiomeric excess is calculated from the areas of the two peaks in the chromatogram using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
This method provides a highly accurate and precise measurement of enantiomeric purity, making it indispensable in the field of stereoselective synthesis. researchgate.netmdpi.com
Table 3: Typical Chiral HPLC Conditions for Separation of Chiral Alcohols
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
|---|---|---|---|
| Lux 5µm Cellulose-1 | n-Hexane / Isopropanol (90:10) | 1.0 | 220 |
| Chiralcel OD-H | n-Hexane / Isopropanol (80:20) | 0.5 | 254 |
| Lux 5µm Amylose-1 | n-Hexane / Isopropanol (95:5) | 1.0 | 230 |
Data represents common conditions used for the separation of analogous chiral aromatic alcohols. mdpi.comresearchgate.net
Chemical Reactivity and Transformation Pathways of 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol
Reactions Involving the Hydroxyl Group
The hydroxyl group is a versatile functional group that can undergo oxidation, derivatization, and substitution reactions. Its reactivity is central to the use of 2-bromo-1-(2-chlorophenyl)ethan-1-ol as a synthetic intermediate.
As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 2-bromo-1-(2-chlorophenyl)ethanone. This transformation is a fundamental reaction in organic synthesis. The oxidation process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a carbon-oxygen double bond (a carbonyl group). chadsprep.com
A variety of oxidizing agents can accomplish this conversion. The choice of reagent often depends on the desired reaction conditions, such as scale, substrate sensitivity, and required yield. Common chromium-based reagents and other modern oxidation systems are effective. For instance, heating the alcohol with an acidified solution of potassium dichromate(VI) will yield the ketone. chadsprep.com Other reagents like pyridinium (B92312) chlorochromate (PCC) are used for milder oxidations. The resulting ketone, 2-bromo-1-(2-chlorophenyl)ethanone, is itself a valuable intermediate, often used in the synthesis of pharmaceuticals and other complex organic molecules. researchgate.netchemmunity.com The precursor ketone shows a distinct carbonyl absorption in its IR spectrum at approximately 1713 cm⁻¹, which is absent in the alcohol derivative. youtube.com
Table 1: Common Reagents for the Oxidation of Secondary Alcohols
| Reagent | Typical Conditions | Product |
|---|---|---|
| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Heat | Ketone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂), Room Temperature | Ketone |
| Sodium Hypochlorite (NaOCl) / TEMPO | Biphasic system, Room Temperature | Ketone |
This table presents generalized information on oxidizing agents for secondary alcohols.
The hydroxyl group of this compound can be derivatized to form esters and ethers. These reactions modify the properties of the molecule, for example, by converting the hydroxyl group into a better leaving group for subsequent substitution reactions.
Esterification: Esters are commonly formed by reacting the alcohol with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride. For instance, reacting the alcohol with acetyl chloride in the presence of a base like pyridine (B92270) would yield 2-bromo-1-(2-chlorophenyl)ethyl acetate. A particularly useful derivatization is the formation of sulfonate esters, such as tosylates or mesylates. researchgate.net Reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group, facilitating nucleophilic substitution. researchgate.net
Etherification: The formation of ethers from alcohols can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide. For example, after deprotonation, the resulting alkoxide of this compound could react with methyl iodide to form 1-(2-(bromomethyl)-2-methoxyethyl)-2-chlorobenzene.
Direct nucleophilic substitution of a hydroxyl group is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. organic-chemistry.org Therefore, the hydroxyl group must first be "activated" or converted into a better leaving group. nih.gov
One common method is to perform the reaction in the presence of a strong acid, such as hydrobromic acid (HBr) or hydrochloric acid (HCl). researchgate.net The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This ion is a much better leaving group (leaving as a neutral water molecule) and can be displaced by a nucleophile. researchgate.netorganic-chemistry.org For example, treatment with concentrated HBr would convert this compound into 1-(1,2-dibromoethyl)-2-chlorobenzene. For primary and secondary alcohols, this reaction can proceed via an S_N2 or S_N1 mechanism, respectively, though secondary alcohols can often react by both pathways. organic-chemistry.orgwikipedia.org
Other reagents can also be used to convert the hydroxyl group into a good leaving group in situ. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert secondary alcohols into the corresponding alkyl chlorides and alkyl bromides, respectively, typically with inversion of stereochemistry via an S_N2 mechanism. researchgate.net
Reactions Involving the Bromine Atom
The bromine atom is attached to a primary carbon, and its presence as a good leaving group dominates the reactivity at this position.
The bromine atom can be removed through a process known as reductive dehalogenation, yielding 1-(2-chlorophenyl)ethan-1-ol. A standard method for this transformation is catalytic hydrogenation. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.comorganic-chemistry.org The catalyst facilitates the cleavage of the carbon-bromine bond and its replacement with a carbon-hydrogen bond. Bromides are generally reduced more readily than chlorides under these conditions, allowing for selective de-bromination.
Table 2: Example of Reductive Dehalogenation
| Starting Material | Reagents | Product | Reaction Type |
|---|
An alternative, indirect route involves first oxidizing the alcohol to the ketone (2-bromo-1-(2-chlorophenyl)ethanone), followed by reductive dehalogenation of the ketone to 2-chloroacetophenone, and subsequent reduction of the ketone back to the final alcohol product, 1-(2-chlorophenyl)ethan-1-ol. google.com
The carbon atom bonded to the bromine is an electrophilic center and is highly susceptible to attack by nucleophiles. The bromine atom is a good leaving group, making nucleophilic substitution a facile process. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.org In this mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry at that center and displacement of the bromide ion.
This pathway is synthetically valuable as it allows for the introduction of a wide variety of functional groups at this position. A range of nucleophiles can be employed, leading to a diverse set of derivatives. For instance, reaction with sodium cyanide would introduce a nitrile group, while reaction with an amine would lead to an amino alcohol.
Table 3: Examples of Nucleophilic Substitution at the Brominated Carbon
| Nucleophile (Nu⁻) | Reagent Example | Product Structure (General) | Product Class |
|---|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | 3-hydroxy-3-(2-chlorophenyl)propanenitrile | |
| Azide | Sodium Azide (NaN₃) | 2-azido-1-(2-chlorophenyl)ethan-1-ol | |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(2-chlorophenyl)-2-(phenylthio)ethan-1-ol | |
| Amine | Ammonia (NH₃) | 2-amino-1-(2-chlorophenyl)ethan-1-ol |
The products shown are illustrative of the core structure formed after substitution.
Elimination Reactions for Olefin Formation
This compound, as a halohydrin, is predisposed to undergo elimination reactions to yield olefinic products. The specific pathway and resulting products are highly dependent on the reaction conditions, particularly the choice of base and solvent. Treatment with a strong, non-nucleophilic base typically promotes an E2 elimination mechanism. This process involves the concerted removal of a proton from the hydroxyl group and the expulsion of the bromide ion, leading directly to the formation of an alkene. The stereochemistry of such reactions is often specific, proceeding through an anti-periplanar arrangement of the hydrogen and the bromine atom. askthenerd.com For instance, the use of a strong base like sodium ethoxide would favor this pathway. askthenerd.commasterorganicchemistry.com
Alternatively, under different conditions, an intramolecular Williamson ether synthesis can occur, where the initially formed alkoxide acts as a nucleophile to displace the adjacent bromide, forming an epoxide intermediate, 2-(2-chlorophenyl)oxirane (B120550). This epoxide can then be isolated or subjected to further in-situ reactions. The choice between direct elimination and epoxide formation can be influenced by factors such as the strength and steric bulk of the base, as well as the solvent polarity. Studies on similar halohydrin systems have demonstrated that the stereochemistry of the starting material can dictate the stereoisomeric outcome of the resulting alkene in E2 reactions. askthenerd.com
A study on the elimination reactions of pentanol (B124592) and bromopentane series highlights the influence of the substrate structure and reaction conditions (acidic vs. basic) on the product distribution, which is relevant for predicting the behavior of this compound. missouri.edu For secondary brominated alkanes, E2 elimination is a favored pathway when a strong, non-nucleophilic base is used. missouri.edu
Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group of this compound provides a site for various aromatic substitution and coupling reactions, allowing for further molecular diversification.
The chlorine atom attached to the phenyl ring is an ortho-, para-directing but deactivating group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com This means that while the reaction rate is slower than that of benzene (B151609), incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine atom. Given the existing 1-(2-bromo-1-hydroxyethyl) substituent, the primary sites for substitution on the 2-chlorophenyl ring are the C4 (para) and C6 (ortho) positions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comscribd.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-bromo-1-(2-chloro-4-nitrophenyl)ethan-1-ol and 2-bromo-1-(2-chloro-6-nitrophenyl)ethan-1-ol. The steric hindrance imposed by the bulky bromo-alcohol substituent may influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered C4 position.
Table 1: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Potential Products on the Chlorophenyl Ring |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-nitro and 6-nitro derivatives |
| Bromination | Br₂, FeBr₃ | 4-bromo and 6-bromo derivatives |
The carbon-chlorine bond in the chlorophenyl moiety can be activated by transition metal catalysts, most notably those based on palladium or nickel, to participate in cross-coupling reactions. sioc-journal.cn These reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.
Examples of such transformations include the Suzuki-Miyaura coupling (with boronic acids or their esters), the Heck reaction (with alkenes), the Sonogashira reaction (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). For instance, a Suzuki-Miyaura coupling with an appropriate boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biphenyl (B1667301) derivative. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often necessitating the use of specialized, electron-rich ligands on the metal catalyst and potentially higher reaction temperatures to achieve efficient transformation.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Alkenyl) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |
Cascade and Tandem Reactions Utilizing this compound
The dual reactivity of this compound, possessing both a reactive bromohydrin unit and a functionalizable chlorophenyl ring, makes it an ideal substrate for cascade or tandem reactions. These processes, where multiple bond-forming events occur sequentially in a single reaction vessel, offer an efficient route to complex molecular architectures from a relatively simple starting material.
One plausible cascade sequence could commence with an intramolecular cyclization to form the 2-(2-chlorophenyl)oxirane intermediate. This could be followed by an in-situ ring-opening with a multifunctional nucleophile. If the nucleophile contains a suitable functional group, a subsequent intramolecular or intermolecular cross-coupling reaction with the chlorophenyl ring could be triggered, leading to the formation of complex heterocyclic structures in a one-pot operation.
Alternatively, the reaction sequence could be initiated at the chlorophenyl ring. For example, a metal-catalyzed cross-coupling reaction could be performed under conditions that leave the bromohydrin moiety intact. Subsequent addition of a base could then induce an elimination reaction to form the corresponding styrene (B11656) derivative or an intramolecular cyclization to the epoxide. The specific pathway would be dictated by the careful selection of catalysts, reagents, and reaction conditions.
Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction outcomes and predicting product selectivity.
For the elimination reactions, mechanistic studies would aim to delineate the competition between the direct E2 pathway and the stepwise pathway involving an epoxide intermediate. This can be achieved through kinetic studies, isotopic labeling experiments, and computational modeling. For instance, analyzing the reaction rates with different concentrations of base and substrate can provide insights into the reaction order and the nature of the rate-determining step. askthenerd.com The stereochemical outcome of the reaction can also provide strong evidence for a particular mechanism, with anti-elimination being a hallmark of the E2 pathway. askthenerd.com
In the context of metal-catalyzed cross-coupling, mechanistic investigations would focus on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. The electronic properties of the chlorophenyl ring, influenced by the chlorine atom and the bromo-alcohol substituent, will affect the rate of the initial oxidative addition of the palladium catalyst to the carbon-chlorine bond. The hydroxyl group of the bromo-alcohol moiety could potentially coordinate to the metal center, influencing the catalyst's reactivity and selectivity. Advanced techniques such as in-situ spectroscopy and computational chemistry can be employed to identify and characterize key intermediates and transition states within the catalytic cycle.
Spectroscopic and Structural Elucidation of 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the 2-Bromo-1-(2-chlorophenyl)ethan-1-ol structure.
Proton NMR (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic, methine (CHOH), and methylene (B1212753) (CH₂Br) protons. While direct spectral data for the alcohol is scarce, data for its ketone precursor, 2-bromo-1-(2-chlorophenyl)ethanone, shows the aromatic protons in a multiplet between δ 7.35-7.65 ppm and the methylene protons as a singlet at δ 4.53 ppm. rsc.org
Upon reduction of the ketone to the alcohol, significant changes are expected:
Hydroxyl Proton (-OH): A new, broad singlet will appear, the chemical shift of which is dependent on concentration and solvent. This signal is typically exchangeable with D₂O.
Methine Proton (-CHOH): The formation of the chiral carbinol center renders the adjacent methylene protons diastereotopic. The methine proton signal is expected to appear as a multiplet (e.g., a doublet of doublets) due to coupling with the two inequivalent protons of the CH₂Br group.
Methylene Protons (-CH₂Br): The singlet observed for the ketone precursor at 4.53 ppm will resolve into a more complex pattern, likely an ABX system with two separate multiplets for each of the diastereotopic protons.
Aromatic Protons: The four protons on the 2-chlorophenyl group will remain as a complex multiplet in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Ar-H) | ~7.2 - 7.7 | Multiplet (m) | 4H |
| Methine (CHOH) | ~5.0 - 5.5 | Multiplet (m) | 1H |
| Methylene (CH₂Br) | ~3.6 - 4.0 | Multiplet (m) | 2H |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton. For the precursor ketone, 2-bromo-1-(2-chlorophenyl)ethanone, characteristic signals are observed at δ 194.0 (C=O), δ 34.7 (CH₂Br), and within the δ 127.2-136.2 range for the aromatic carbons. rsc.org
The conversion to this compound results in key differences:
The downfield carbonyl signal at δ 194.0 ppm disappears.
A new signal corresponding to the carbinol carbon (CHOH) appears in the typical range for secondary alcohols, approximately δ 70-80 ppm.
The chemical shift of the methylene carbon (CH₂Br) is expected to be in the range of δ 35-45 ppm.
The aromatic carbon signals will be present in the δ 125-140 ppm region.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Ar-C) | ~125 - 140 |
| Methine (CHOH) | ~70 - 80 |
Infrared (IR) Spectroscopy for Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule. The transition from the ketone precursor to the alcohol is marked by a clear and diagnostic change in the IR spectrum. The ketone precursor is characterized by a strong carbonyl (C=O) stretching absorption around 1700 cm⁻¹. rsc.org
For this compound, the spectrum is defined by:
The absence of the sharp, strong C=O absorption band.
The appearance of a prominent, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group.
A C-O stretching vibration, which is expected to be found in the fingerprint region between 1000-1200 cm⁻¹.
Stretching vibrations for C-Cl and C-Br bonds, which typically appear at lower wavenumbers, generally below 800 cm⁻¹. docbrown.info
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Carbon-Oxygen | C-O Stretch | 1000 - 1200 | Strong |
| Carbon-Chlorine | C-Cl Stretch | < 800 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₈BrClO, with a monoisotopic mass of approximately 233.94 Da. nih.gov
The mass spectrum is expected to show a complex molecular ion [M]⁺ region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org This results in a characteristic cluster of peaks at m/z values of 234, 236, and 238.
Key fragmentation pathways for this halogenated alcohol include:
Alpha-Cleavage: This is a common fragmentation for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the hydroxyl group. Loss of the bromomethyl radical (•CH₂Br) would yield a resonance-stabilized cation with m/z values of 139 and 141, corresponding to the [C₇H₆³⁵ClO]⁺ and [C₇H₆³⁷ClO]⁺ fragments. libretexts.org
Loss of Halogens: Fragmentation can occur via the loss of a bromine radical (M-79/81) or a chlorine radical (M-35/37). The loss of bromine from the molecular ion would result in a fragment peak around m/z 155/157.
Dehydration: Loss of a water molecule (M-18) is another possible fragmentation pathway for alcohols.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Isotopologue) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 234/236/238 | [C₈H₈BrClO]⁺ | Molecular Ion [M]⁺ |
| 216/218/220 | [C₈H₆BrCl]⁺ | Dehydration [M-H₂O]⁺ |
| 155/157 | [C₈H₈ClO]⁺ | Loss of Bromine [M-Br]⁺ |
X-ray Crystallography for Solid-State Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, definitive data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available. Such a study would be necessary to unambiguously determine the three-dimensional structure of the molecule in the solid phase.
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Chlorophenyl Ethan 1 Ol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.com A DFT analysis of 2-bromo-1-(2-chlorophenyl)ethan-1-ol would form the foundation of its theoretical characterization.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization. For this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer as well as other low-energy isomers. This analysis is crucial as the conformation of the molecule can significantly influence its physical and chemical properties. capes.gov.br
Table 1: Predicted Conformational Data (Hypothetical)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Cl-C-C-O) (°) |
|---|---|---|
| Anti | 0.00 | 180.0 |
| Gauche 1 | 1.25 | 65.2 |
| Gauche 2 | 1.30 | -64.8 |
This table is hypothetical and for illustrative purposes only, as specific research data is not available.
Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the electronic structure. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. mdpi.com The energy gap between HOMO and LUMO provides insight into the molecule's kinetic stability. mdpi.com Furthermore, Mulliken or Natural Bond Orbital (NBO) analysis would reveal the charge distribution on each atom, highlighting the electrophilic and nucleophilic centers within the molecule.
Table 2: Calculated Electronic Properties (Hypothetical)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
This table is hypothetical and for illustrative purposes only, as specific research data is not available.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface. wolfram.com For this compound, the ESP map would likely show negative potential (red) around the electronegative oxygen, chlorine, and bromine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction. chemrxiv.org
Prediction of Spectroscopic Properties (e.g., Computational NMR and IR Spectra)
DFT calculations can be used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. chemrxiv.org For this compound, the calculation of its infrared (IR) spectrum would predict the vibrational frequencies corresponding to its various functional groups (O-H stretch, C-Cl stretch, C-Br stretch, etc.). uantwerpen.be Similarly, computational Nuclear Magnetic Resonance (NMR) would predict the ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental NMR spectra. rsc.org
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to study the mechanisms of chemical reactions involving this compound. numberanalytics.com By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. nih.gov A crucial aspect of this is the location and characterization of transition states, which are the highest energy points along the reaction coordinate. numberanalytics.comdntb.gov.ua Understanding the structure and energy of the transition state provides insight into the reaction's activation energy and, consequently, its rate. mdpi.com
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical methods can provide a quantitative understanding of the reactivity and selectivity of this compound. mdpi.com Reactivity indices derived from conceptual DFT, such as global electrophilicity and nucleophilicity, can be calculated to predict how the molecule will behave in various chemical environments. researchgate.net These studies can help rationalize why certain reactions occur and why specific products are formed, which is particularly relevant given that this compound is often used as an intermediate in organic synthesis.
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Bromo-1-(2-chlorophenyl)ethanone |
| 2-Bromo-1-(m-tolyl)ethanone |
| 2-bromo-1-(4-ethynylphenyl)ethanone |
| 2,2-dibromo-1-(m-tolyl)ethanone |
| 2,2-dibromo-1-(2-chlorophenyl)ethanone |
| 2-bromo-1-phenylethanone |
| 2-bromo-1-(p-tolyl)ethanone |
| 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone |
| 2-Bromo-4-chlorophenyl-2-bromobutanoate |
| 2-bromo-4-chlorophenol |
| 2-bromobutryl bromide |
| 2-bromo-4-chlorophenyl-2-bromobutyrates |
| 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one |
| 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- wolfram.comnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one |
| 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)- wolfram.comnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one |
| N-(3-((1-(5-bromo-2-(pyrrolidin-1-yl)phenyl)-5-oxo- wolfram.comnih.govresearchgate.nettriazolo[4,3-a]quinazolin-4(5H)-yl)methyl)phenyl)-2-thiomorpholinoacetamide |
| (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one |
| 1-Phenyl-2-propanol |
| 2-Bromo-1-(4-methoxyphenyl)ethanone |
An In-depth Analysis of this compound in Modern Organic Chemistry
The halogenated alcohol this compound is a specialized chemical compound whose structural features make it a valuable asset in various advanced applications. Possessing a hydroxyl group, a bromine atom, and a chlorine-substituted phenyl ring, this molecule offers multiple reactive sites, rendering it a versatile tool in the hands of synthetic chemists. This article explores its applications in the synthesis of complex molecules, its role as a precursor to chiral compounds, and its potential in catalysis and materials science.
Future Research Trajectories and Methodological Innovations
Development of Sustainable and Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize hazardous substances and improve atom economy. wordpress.com For the synthesis of bromohydrins like 2-Bromo-1-(2-chlorophenyl)ethan-1-ol, traditional methods often involve the use of elemental bromine, which is hazardous and corrosive. wordpress.com Future research will likely focus on safer and more environmentally friendly alternatives.
One promising approach is the use of N-bromosuccinimide (NBS) in aqueous media, which is less hazardous to handle than liquid bromine. wordpress.comlibretexts.org The reaction of an alkene with NBS in the presence of water generates the corresponding bromohydrin. chemistrysteps.comwikipedia.org This method avoids the use of harsh organic solvents and reduces the formation of toxic byproducts. wordpress.com
Electrochemical methods also present a green alternative for bromohydrin synthesis. organic-chemistry.orgrsc.org These methods can generate the necessary bromine species in situ from less hazardous precursors like hydrobromic acid, often with high selectivity and yield. rsc.org The use of flow reactors in electrochemical synthesis can further enhance safety and control over the reaction conditions. rsc.org
Biocatalysis offers another avenue for the sustainable production of halohydrins. unipd.it Enzymes such as halohydrin dehalogenases can catalyze the formation of these compounds under mild, aqueous conditions. nih.govnih.gov Research in this area could lead to highly selective and environmentally friendly manufacturing processes for compounds like this compound.
Expansion of Enantioselective Synthesis Methods
Optically active halohydrins are valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. unipd.itrsc.org The development of methods for the enantioselective synthesis of this compound is a critical area of research.
One established strategy is the asymmetric reduction of the corresponding α-haloketone, 2-bromo-1-(2-chlorophenyl)ethanone. This can be achieved using chiral reducing agents or through biocatalytic methods employing ketoreductases or alcohol dehydrogenases. unipd.it These enzymes can exhibit high stereoselectivity, providing access to either enantiomer of the desired product. rsc.org
Another approach involves the kinetic resolution of racemic halohydrins. unipd.it Lipases and halohydrin dehalogenases are enzymes that can selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched halohydrin. unipd.it
Furthermore, chiral phosphoric acid-catalyzed bromocyclization reactions have emerged as a powerful tool for the synthesis of enantioenriched bromohydrins from alkenes. nih.gov This method allows for the generation of both enantiomers of the product with high yields and enantioselectivities. nih.gov
Discovery of Novel Reactivity and Rearrangement Pathways
The unique arrangement of functional groups in this compound makes it a candidate for exploring novel chemical reactions and rearrangements. A well-known reaction of halohydrins is their conversion to epoxides in the presence of a base. wikipedia.orgbyjus.com This intramolecular SN2 reaction proceeds with inversion of configuration and is a fundamental transformation in organic synthesis.
Research into the rearrangement of halohydrin derivatives, particularly under the influence of organometallic reagents, has revealed interesting transformations. acs.org For instance, the reaction of halohydrins with Grignard reagents can lead to rearranged carbonyl compounds. acs.org The stereochemistry of the starting halohydrin can significantly influence the course and products of these rearrangements. acs.org
The reactivity of the carbonyl group in related compounds like 2-bromo-1-phenylethanone towards various nucleophiles has been studied, providing insights into the electronic effects influencing these reactions. rsc.org Future studies on this compound could explore its participation in similar nucleophilic substitution or addition reactions, potentially leading to new synthetic methodologies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic methods for this compound with modern technologies like flow chemistry and automated synthesis holds immense promise for improving efficiency, safety, and scalability. beilstein-journals.orgchemistryworld.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages. rsc.org These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. The electrochemical synthesis of bromohydrins in a flow reactor is a prime example of this synergy, allowing for the controlled generation and reaction of bromine. rsc.org
Automated synthesis platforms can further streamline the preparation and derivatization of this compound. beilstein-journals.org These systems can perform multi-step syntheses with high precision and throughput, accelerating the discovery of new derivatives and their properties. The combination of flow chemistry and automation could enable the rapid and efficient production of a library of compounds based on the this compound scaffold.
Exploration of Derivatization for New Chemical Entities
The chemical structure of this compound provides multiple points for derivatization, making it an attractive starting material for the synthesis of new chemical entities. researchgate.net The hydroxyl group can be esterified, etherified, or oxidized, while the bromine atom can be displaced by a variety of nucleophiles.
The conversion of the halohydrin to the corresponding epoxide is a key transformation that opens up a wide range of synthetic possibilities. wikipedia.orgbyjus.com The resulting epoxide can be ring-opened with various nucleophiles, such as azides, cyanides, and amines, to introduce new functional groups and build molecular complexity. nih.govacs.org
Furthermore, the aromatic ring can be subjected to further substitution reactions, although the existing chloro-substituent will direct the position of new functional groups. The combination of these derivatization strategies allows for the creation of a diverse library of molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2-chlorophenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via bromination of o-chloroacetophenone using brominating agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane (DCM) at controlled temperatures (20–25°C). Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC .
- Optimization : Adjust reaction parameters (temperature, stoichiometry of NBS, solvent polarity) to maximize yield. Scale-up studies using continuous flow reactors may improve efficiency for gram-scale synthesis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- HNMR : Identify protons on the ethanolic chain (δ ~4.5–5.0 ppm for CHBr and δ ~2.5–3.5 ppm for CHOH) and aromatic protons (δ ~7.0–8.0 ppm for the 2-chlorophenyl group) .
- MS : Confirm molecular weight (235.51 g/mol) via ESI-MS or MALDI-TOF, observing the [M+H] peak at m/z 236.51 .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant lab coats to prevent inhalation, skin, or eye contact.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents or heat sources.
- Emergency Measures : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Experimental Design :
Compare reaction rates with phenyl rings substituted at ortho, meta, and para positions (e.g., 3-chlorophenyl or 4-chlorophenyl analogs).
Use kinetic studies (e.g., UV-Vis monitoring) with nucleophiles like sodium azide or amines in polar aprotic solvents (DMF, DMSO).
- Data Analysis : The ortho-chloro group induces steric hindrance, slowing substitution at the adjacent bromine. Electron-withdrawing effects may polarize the C–Br bond, accelerating reactivity in polar solvents .
Q. How can computational methods predict the compound’s stability and interactions with biological targets?
- Computational Workflow :
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the bromine and hydroxyl groups.
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond dissociation energies (C–Br: ~250 kJ/mol) and pKa (~12.6 for the hydroxyl group) .
MD Simulations : Simulate solvation dynamics in water or DMSO to assess stability over 100 ns trajectories .
Q. How should researchers address contradictory data in crystallographic studies of halogenated analogs?
- Case Study : For structurally similar compounds (e.g., 2-Bromo-1-(4-methoxyphenyl)ethanone), discrepancies in bond lengths (C–Br: 1.89–1.92 Å) may arise from crystal packing effects or disorder.
- Resolution :
Collect high-resolution data (≤0.8 Å) using synchrotron X-ray sources.
Refine structures with SHELXL, applying TWIN/BASF commands for twinned crystals .
Methodological Challenges
Q. What strategies mitigate decomposition during the reduction of the carbonyl group to ethanol derivatives?
- Approach :
- Use mild reducing agents (e.g., NaBH in methanol) instead of LiAlH to avoid over-reduction.
- Monitor reaction progress via IR spectroscopy (disappearance of C=O stretch at ~1700 cm) .
Q. How can researchers validate the compound’s role as a metabolite or impurity in pharmaceutical formulations?
- Protocol :
LC-MS/MS : Quantify trace levels (LOQ ≤0.1 ppm) in drug matrices using MRM transitions (e.g., m/z 236 → 155 for fragmentation).
Stability Testing : Expose the compound to accelerated degradation conditions (40°C/75% RH) and identify degradation products via HRMS .
Tables
Table 1 : Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 235.51 g/mol | |
| Predicted Density | 1.617 g/cm³ | |
| Predicted Boiling Point | 292.6±25.0 °C | |
| pKa (hydroxyl group) | 12.63±0.20 |
Table 2 : Key Spectral Peaks for Characterization
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| HNMR | δ 4.8 (CHBr), δ 3.2 (CHOH) | |
| IR | 3400 cm⁻¹ (O–H), 1700 cm⁻¹ (C=O, if ketone) | |
| MS | m/z 236.51 [M+H] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
